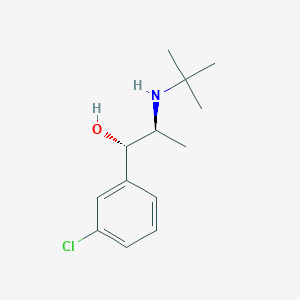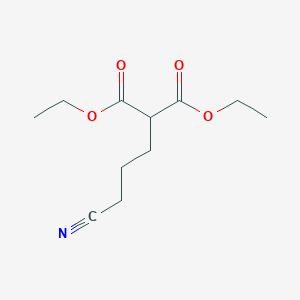
3-(Dibromomethyl)-1,2-benzisoxazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-substituted 1,2-benzisoxazole derivatives, including those with dibromomethyl groups, involves various methodologies. One common method for synthesizing these derivatives is based on the reaction of 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite followed by chlorination and amination processes. This synthesis pathway has been utilized to produce compounds with marked anticonvulsant activity in mice (H. Uno, M. Kurokawa, Y. Masuda, H. Nishimura, 1979). Another approach involves the modified Boekelheide rearrangement for the efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles, which can be adapted for dibromomethyl derivatives (V. Arava, Laxminarasimhulu Gorentla, Udaya Bhaskara Rao Siripalli, P. Dubey, 2011).
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development : Benzisoxazoles, including derivatives of 3-(Dibromomethyl)-1,2-benzisoxazole, are used in drug discovery, particularly for developing atypical antipsychotics and treatments for CNS disorders (Uto, 2015).
Antipsychotic Compounds : Derivatives such as 3-substituted-1,2-benzisoxazole have been identified as potential antipsychotic compounds and useful intermediates in medicinal chemistry (Arava et al., 2011).
Polymeric Materials, Dyes, and Heterocyclic Compounds : 2,1-Benzisoxazoles, including variants of the 3-(Dibromomethyl) group, are used in the production of polymeric materials, dyes, and heterocyclic compounds. They exhibit biological activity and possess a weak N-O bond that can open the cycle in reactions like reduction and oxidation (Kotov et al., 2019).
Preparation of Pharmacologically Active Compounds : N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, is a precursor for preparing 3,5-disubstituted benzoxazoles with various pharmacological activities (Khodot & Rakitin, 2022).
Anticonvulsant and Antimicrobial Activities : Certain derivatives show marked anticonvulsant activity in animal models and antimicrobial activity against bacterial and fungal strains. This includes 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives (Uno et al., 1979).
Synthesis of Chemotherapeutic Agents : 1,2-Benzisoxazole derivatives are used in the synthesis of chemotherapeutic agents due to their high therapeutic properties (Shastri, 2016).
Antioxidant and Anticancer Activities : Some synthesized benzisoxazoles, including 3-substituted derivatives, display significant antioxidant activity and efficacy against human cancer cell lines (Anand et al., 2014).
Photochemistry Studies : The study of the photochemistry of 1,2-benzisoxazole involves understanding the formation of intermediates like spiro-2H-azirine and ketenimine, which is crucial for photoisomerization processes (Nunes et al., 2016).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling910.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound. This could be based on its biological activity, its reactivity, or other unique properties11.
Please note that this is a general approach and the specific details would depend on the compound . For a detailed analysis of a specific compound, please consult a chemistry professional or a reliable source.
Eigenschaften
IUPAC Name |
3-(dibromomethyl)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIXOPJFGVYDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399679 | |
| Record name | 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dibromomethyl)-1,2-benzisoxazole | |
CAS RN |
867040-02-6 | |
| Record name | 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)











